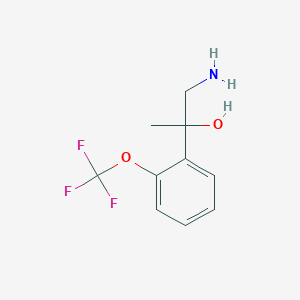
1-Amino-2-(2-(trifluoromethoxy)phenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(2-(trifluoromethoxy)phenyl)propan-2-ol is a chemical compound with the molecular formula C10H12F3NO2 and a molecular weight of 235.21 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethoxy-substituted phenyl ring, and a secondary alcohol group. It is a clear, colorless liquid known for its unique blend of reactivity and stability, making it an invaluable tool for researchers and chemists .
Métodos De Preparación
The synthesis of 1-Amino-2-(2-(trifluoromethoxy)phenyl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reductive amination of 2-(trifluoromethoxy)acetophenone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction, to achieve higher yields and cost-effectiveness. These methods often require optimization of reaction conditions, including temperature, pressure, and catalyst selection, to ensure efficient production.
Análisis De Reacciones Químicas
1-Amino-2-(2-(trifluoromethoxy)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Amino-2-(2-(trifluoromethoxy)phenyl)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(2-(trifluoromethoxy)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-Amino-2-(2-(trifluoromethoxy)phenyl)propan-2-ol can be compared with other similar compounds, such as:
2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol: This compound has a similar structure but lacks the secondary alcohol group, which may result in different reactivity and biological activity.
3-Amino-2-(2-(trifluoromethoxy)phenyl)propan-1-ol: This compound has the amino group positioned differently, which can affect its chemical properties and applications.
Propiedades
Fórmula molecular |
C10H12F3NO2 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
1-amino-2-[2-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-9(15,6-14)7-4-2-3-5-8(7)16-10(11,12)13/h2-5,15H,6,14H2,1H3 |
Clave InChI |
QMVNAZJEPHOYNV-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)(C1=CC=CC=C1OC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


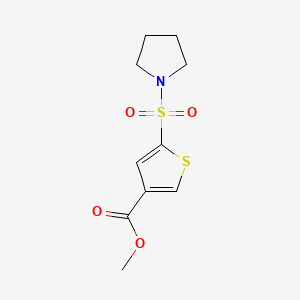
![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)
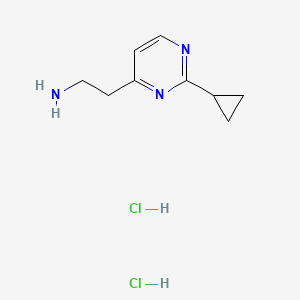
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide](/img/structure/B13474458.png)
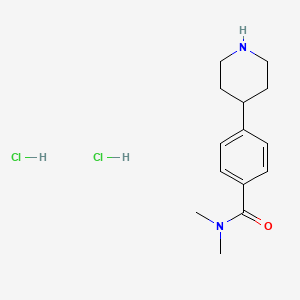

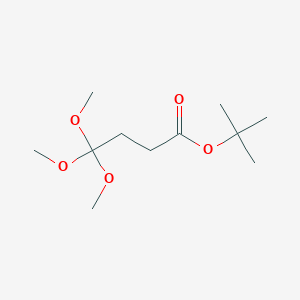
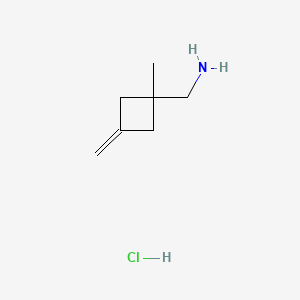
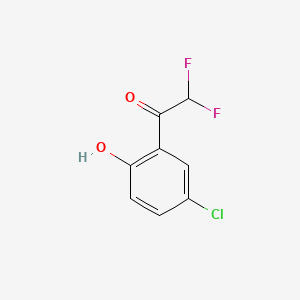
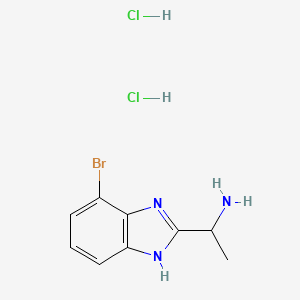
![4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13474479.png)

![(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13474506.png)
![Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13474511.png)
